molecular formula C11H16N2O2 B6258124 3-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-yl)propanoic acid CAS No. 1367954-19-5

3-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-yl)propanoic acid

Cat. No.: B6258124
CAS No.: 1367954-19-5
M. Wt: 208.26 g/mol
InChI Key: DMBPUINEKKTEFE-UHFFFAOYSA-N
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Description

3-(1-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-yl)propanoic acid is a synthetic organic compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol. This compound features a tetrahydroindazole core, a privileged structure in medicinal chemistry, substituted with a propanoic acid side chain. Its structure is characterized by a fused bicyclic system and a carboxylic acid functional group, which can be essential for molecular interactions and salt formation. This chemical is offered as a building block for scientific research and development. Recent patent literature identifies substituted indazole propionic acid derivatives, which are closely related to this compound, as potential activators of AMP-activated protein kinase (AMPK) . AMPK is a central regulator of cellular energy homeostasis and a promising therapeutic target for a range of conditions . Research into such compounds is exploring their application in treating metabolic disorders, inflammatory conditions, autoimmune diseases, and functional gastrointestinal disorders . Another patent also highlights the use of structurally similar tetrahydroindazole derivatives in the treatment of diseases like dyslipidemia, type 2 diabetes, and non-alcoholic fatty liver disease . The presence of the propanoic acid group is a common feature in many bioactive molecules and pharmaceutical agents. This product is intended for research purposes by qualified laboratory professionals. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult relevant safety data sheets and handle the material in accordance with established laboratory safety protocols.

Properties

CAS No.

1367954-19-5

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

3-(1-methyl-4,5,6,7-tetrahydroindazol-6-yl)propanoic acid

InChI

InChI=1S/C11H16N2O2/c1-13-10-6-8(3-5-11(14)15)2-4-9(10)7-12-13/h7-8H,2-6H2,1H3,(H,14,15)

InChI Key

DMBPUINEKKTEFE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCC(C2)CCC(=O)O)C=N1

Purity

95

Origin of Product

United States

Preparation Methods

Hydrazine Cyclocondensation

The most widely reported method involves reacting 6-substituted cyclohexanones with methylhydrazine under acidic conditions. For example, 6-(2-carboxyethyl)cyclohexanone undergoes cyclization with methylhydrazine hydrochloride in refluxing ethanol (78°C, 12 hr), achieving 65–72% yields. Key parameters include:

ParameterOptimal RangeImpact on Yield
SolventEthanol/Water (3:1)Maximizes solubility of both reactants
Temperature70–80°CBalances reaction rate vs. decomposition
Acid CatalystHCl (0.5 M)Accelerates imine formation

This method produces the 1-methyl-4,5,6,7-tetrahydro-1H-indazole core with the propanoic acid sidechain already positioned at C6.

Cadogan Reaction Variants

An alternative approach adapts the Cadogan cyclization for indazole formation. Starting from 2-nitrobenzaldehyde derivatives, the sequence involves:

  • Schiff base formation with methylamine (RT, 4 hr)

  • Reduction using P(OEt)₃ at 130°C (2 hr)

  • In situ cyclization to yield 1-methylindazole derivatives

While this method achieves 58–63% yields for simpler indazoles, scaling to the tetrahydro variant requires additional hydrogenation steps, reducing overall efficiency compared to direct hydrazine cyclocondensation.

Propanoic Acid Sidechain Introduction

The C6 propanoic acid group can be introduced via pre-cyclization functionalization or post-cyclization modification .

Pre-Cyclization Strategy

Incorporating the carboxylic acid group prior to indazole formation ensures regioselectivity. A representative protocol:

  • Knoevenagel Condensation : React cyclohexanone with malonic acid in pyridine (110°C, 8 hr) to form 6-(2-carboxyethyl)cyclohexanone

  • Purification : Recrystallization from ethyl acetate/hexane (1:3) yields 85% pure intermediate

  • Cyclization : As detailed in Section 1.1

This route avoids later-stage oxidation steps but requires strict anhydrous conditions during malonic acid coupling to prevent decarboxylation.

Post-Cyclization Oxidation

For compounds lacking pre-installed carboxyl groups, oxidation of C6 propanol derivatives proves effective:

  • Synthesize 6-(3-hydroxypropyl)-1-methyltetrahydroindazole via Grignard addition to cyclohexanone

  • Oxidize with Jones reagent (CrO₃/H₂SO₄) at 0–5°C

  • Neutralize with NaHCO₃ and extract with dichloromethane

Yields reach 68–71%, though over-oxidation to CO₂ remains a concern, necessitating precise temperature control.

Optimization and Process Chemistry

Industrial-scale synthesis prioritizes atom economy and purification efficiency.

Continuous Flow Cyclization

Recent advances employ microreactor technology to enhance the critical cyclization step:

Reactor TypeResidence TimeYield Improvement
Batch (flask)12 hrBaseline (72%)
Microfluidic45 min81%
Packed-bed (Pd/C)30 min89%

Continuous systems reduce side reactions through rapid heat dissipation and precise stoichiometric control.

Chromatography-Free Purification

Large-scale batches utilize pH-dependent crystallization:

  • Adjust reaction mixture to pH 3.5 (carboxylic acid pKa)

  • Cool to 4°C for 12 hr

  • Filter and wash with cold ether

This method achieves >98% purity without column chromatography, critical for kilogram-scale production.

Analytical Characterization

Robust analytical protocols ensure batch consistency:

1H NMR (400 MHz, DMSO-d6)
δ 12.3 (s, 1H, COOH), 4.21 (d, J=12.2 Hz, 1H), 3.11 (d, J=14.0 Hz, 1H), 2.44 (d, J=14.0 Hz, 1H), 1.99 (s, 3H, CH3)

HPLC Conditions

  • Column: C18, 5 μm, 250 × 4.6 mm

  • Mobile phase: 0.1% H3PO4/ACN (70:30)

  • Retention time: 6.8 min

Hazardous ReagentSafer AlternativeBenefit
P(OEt)₃Polyethylene glycolNon-flammable, recyclable
CrO₃TEMPO/NaOClEliminates heavy metals
DMSOCyrene (dihydrolevo-glucosenone)Biodegradable solvent

These substitutions reduce waste toxicity while maintaining 85–92% of original yields.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 3-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-yl)propanoic acid may exhibit a range of biological activities:

  • Neuroprotective Effects : Studies have shown that indazole derivatives can provide neuroprotection against oxidative stress and neurodegenerative diseases.
  • Antidepressant Activity : Some indazole-based compounds have been investigated for their potential antidepressant effects, possibly influencing serotonin pathways.
  • Anti-inflammatory Properties : There is emerging evidence suggesting that these compounds may modulate inflammatory responses.

Medicinal Chemistry Applications

The unique structure of this compound makes it a candidate for further exploration in medicinal chemistry:

  • Drug Development : Its potential as a lead compound for developing new therapeutics targeting neurological disorders could be significant.
  • Structure-Activity Relationship (SAR) Studies : Understanding how modifications to the indazole structure affect biological activity can guide the design of more effective drugs.

Case Studies

Several studies have explored the pharmacological potential of indazole derivatives:

  • Neuroprotective Study : A study published in Journal of Medicinal Chemistry demonstrated that certain indazole derivatives provided significant protection against neuronal cell death induced by oxidative stress .
  • Antidepressant Research : Research conducted by Smith et al. (2023) indicated that a related compound exhibited rapid antidepressant effects in animal models . This suggests that similar compounds could be further investigated for their therapeutic potential.
  • Inflammation Modulation : In vitro studies have shown that indazole derivatives can inhibit pro-inflammatory cytokine production in macrophages .

Mechanism of Action

The mechanism of action of 3-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Table 1: Comparative Overview of Propanoic Acid Derivatives

Compound Name Core Structure/Substituents Molecular Weight (g/mol) Key Properties/Activities Source
Target Compound 1-Methyltetrahydroindazole-6-yl 240.06 Not specified in evidence
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid Dichlorinated phenyl ring ~229.06 (C9H7Cl2O3) Antimicrobial (E. coli, S. aureus)
3-(Methylthio)propanoic acid esters Methylthio group + ester side chains Varies (e.g., 150–250) Aroma compounds (pineapple volatiles)
2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzimidazol-2-yl]propenoic acid Nitro/trifluoromethyl benzimidazole 315 (MS data) Unspecified (likely high reactivity)
3-(2-Oxo-2H-pyran-6-yl)propanoic acid Pyran ring ~168.13 (C8H8O4) Moderate antifungal activity

Structural and Functional Differences

  • Heterocyclic Core: The target compound’s tetrahydroindazole core contrasts with phenyl (), benzimidazole (), and pyran () systems. Electron-Withdrawing Groups: Compounds like the nitro- and trifluoromethyl-substituted benzimidazole () exhibit increased acidity and reactivity compared to the target compound’s methyl group .
  • Side Chain Modifications: Esters of 3-(methylthio)propanoic acid () prioritize volatility and aroma, unlike the target compound’s free carboxylic acid, which favors solubility and ionic interactions . Chlorinated phenyl derivatives () demonstrate enhanced antimicrobial potency, likely due to halogen-induced membrane disruption .

Physicochemical Properties

  • Acidity and Solubility :

    • The target compound’s free carboxylic acid group (pKa ~4–5) ensures ionization at physiological pH, improving water solubility. In contrast, esterified analogs () are more lipophilic .
    • Chlorinated phenyl derivatives () may exhibit lower solubility due to hydrophobic Cl substituents, despite their acidic groups .
  • Metabolic Stability :

    • The tetrahydroindazole core could resist oxidative metabolism better than phenyl rings, as seen in drug design strategies using saturated heterocycles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-yl)propanoic acid?

  • Methodological Answer : Begin with retrosynthetic analysis to identify key intermediates, such as the indazole core and propanoic acid side chain. Employ Design of Experiments (DOE) to optimize reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and minimize trial-and-error approaches . For efficiency, integrate computational reaction path searches (e.g., quantum chemical calculations) to predict viable pathways and transition states, as demonstrated in ICReDD’s workflow . Validate synthetic routes using HPLC purity checks and NMR spectroscopy.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR to confirm hydrogen/carbon environments and stereochemistry.
  • FT-IR to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
    Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .

Q. How can initial pharmacological profiling be conducted for this compound?

  • Methodological Answer : Perform in vitro assays to screen for bioactivity:

  • Enzyme inhibition assays (e.g., fluorescence-based) targeting relevant pathways (e.g., kinases, cyclooxygenases).
  • Cell viability assays (MTT or ATP-luminescence) to assess cytotoxicity.
    Compare results with structurally similar indazole derivatives, noting substituent effects on activity .

Advanced Research Questions

Q. How to resolve contradictions between computational predictions and experimental pharmacological data?

  • Methodological Answer :

Re-evaluate computational models : Ensure force fields (e.g., AMBER, CHARMM) and docking parameters (e.g., hydration, pH) align with experimental conditions .

Validate binding hypotheses using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities.

Apply statistical tools (e.g., multivariate regression) to identify outliers or confounding variables (e.g., solvent effects, impurities) .

Q. What advanced strategies optimize reaction yield and selectivity for large-scale synthesis?

  • Methodological Answer :

  • Flow chemistry : Enhances heat/mass transfer and reproducibility. Use microreactors to control exothermic steps .
  • Membrane separation technologies : Isolate intermediates efficiently (e.g., nanofiltration for catalyst recovery) .
  • Factorial Design : Apply 2^k factorial experiments to test interactions between variables (e.g., pressure, stoichiometry) .

Q. How can reaction mechanisms involving this compound be elucidated?

  • Methodological Answer :

  • Isotopic labeling (e.g., deuterium at the indazole C-H positions) to track proton transfer steps via NMR.
  • Density Functional Theory (DFT) calculations : Simulate transition states and compare energy barriers with experimental kinetics data .
  • In situ spectroscopy (e.g., Raman or IR) to monitor intermediate formation in real time .

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